Z-13-Octadecen-1-yl acetate
Overview
Description
Z-13-Octadecen-1-yl acetate, also known as (13Z)-Octadecenyl Acetate, is a carboxylic ester . It has a molecular formula of C20H38O2 and a molecular weight of 310.51 . It is used in synthetic preparation for stereoselective synthesis of Cnaphalocrocis sex pheromone components from cyclooctadiene .
Synthesis Analysis
The synthesis of Z-13-Octadecen-1-yl acetate involves a multi-step reaction with 5 steps . The steps include the use of hydrogen bromide/benzene, pyridinium p-toluenesulfonate/dichloromethane, dilithium tetrachlorocuprate; magnesium/tetrahydrofuran, pyridinium p-toluenesulfonate/ethanol at 80 °C, and pyridine for 3 hours at 0 °C .Molecular Structure Analysis
The IUPAC Standard InChI for Z-13-Octadecen-1-yl acetate isInChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
. The IUPAC Standard InChIKey is PPNRRQMJESAXGJ-SREVYHEPSA-N
. Physical And Chemical Properties Analysis
Z-13-Octadecen-1-yl acetate has a boiling point of 379.5±11.0℃ (760 Torr), a density of 0.872±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 87.8±17.6℃ . It has a waxy odor and a LogP of 8.692 (est) .Scientific Research Applications
Pheromone Synthesis and Biological Activity in Agricultural Pest Control
- (Z)-13-Octadecen-1-yl acetate has been synthesized and identified as a pheromone mimic of the Rice Leaf Folder Moth, Cnaphalocrosis medinalis. This compound, created through a multi-step synthesis from 1,13-tridecanediol, has significant implications in controlling agricultural pests by mimicking their natural pheromones (Kang et al., 1985).
Insect Attractant Studies for Pest Monitoring and Control
- Research has demonstrated that (Z)-13-Octadecen-1-yl acetate, along with other related compounds, serves as a sex attractant in various moth species. For example, it has been used to attract male Tehama bonifatella Hulst, a species of lawn moth. Optimal ratios and dosages of this compound and related chemicals have been explored for effective trapping and monitoring of these pests (McDonough et al., 1982).
Use in Synthesis of Other Pheromone Analogues
- The compound has also been utilized in the stereoselective synthesis of other pheromone analogues, such as those for the Cherry Tree Borer and the Rice Stem Borer. These syntheses contribute to the broader field of developing pheromone-based strategies for pest control (Ebata & Mori, 1979).
Exploration in Chemical Ecology and Entomology
- Various studies have explored the role of (Z)-13-Octadecen-1-yl acetate in the chemical ecology of insects, particularly in understanding the communication and mating behavior of moth species. These insights are crucial for developing environmentally friendly pest control methods (Bjostad et al., 1981).
Potential Applications in Polymer Chemistry
- While not directly related to (Z)-13-Octadecen-1-yl acetate, studies on similar long-chain compounds, like 1-octadecene, have been conducted in the field of polymer chemistry. These studies explore the incorporation of such compounds into terpolymers, highlighting the potential of long-chain olefins in material science (Galland & Escher, 2006).
Safety And Hazards
Z-13-Octadecen-1-yl acetate is classified under GHS07 for safety . The hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
[(Z)-octadec-13-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNRRQMJESAXGJ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035777 | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(z)-13-Octadecenyl acetate | |
CAS RN |
60037-58-3 | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60037-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Octadecenyl acetate, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Octadecen-1-ol, 1-acetate, (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-OCTADECENYL ACETATE, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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